molecular formula C19H20Cl2N4O2 B2360046 (4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034405-45-1

(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2360046
CAS No.: 2034405-45-1
M. Wt: 407.3
InChI Key: ZTGVYIZIGRSGDF-UHFFFAOYSA-N
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Description

(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone: . This compound features a piperazine ring substituted with a dichlorobenzoyl group and a tetrahydropyrazolo[1,5-a]pyridin-2-yl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes may include:

  • Piperazine Formation: : Piperazine can be synthesized through the reaction of ethylene diamine with ketones or aldehydes under acidic conditions.

  • Dichlorobenzoyl Introduction: : The dichlorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where dichlorobenzoyl chloride reacts with piperazine in the presence of a Lewis acid catalyst.

  • Tetrahydropyrazolo[1,5-a]pyridin-2-yl Group Addition: : This group can be added through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, involving nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of substituted piperazines.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: : It has potential as a lead compound for drug development, particularly in the treatment of diseases such as Alzheimer's disease or cancer.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific application, but common mechanisms might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • 4-(2,5-Dichlorobenzoyl)piperazine: : Similar in the dichlorobenzoyl group but lacking the tetrahydropyrazolo[1,5-a]pyridin-2-yl group.

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanone: : Similar in the tetrahydropyrazolo[1,5-a]pyridin-2-yl group but lacking the dichlorobenzoyl group.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2/c20-13-4-5-16(21)15(11-13)18(26)23-7-9-24(10-8-23)19(27)17-12-14-3-1-2-6-25(14)22-17/h4-5,11-12H,1-3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGVYIZIGRSGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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